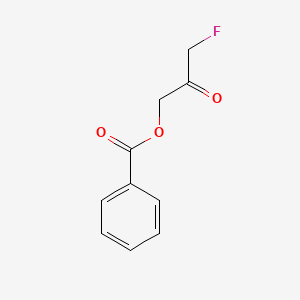

Benzoic acid, fluoroacetylmethyl ester

Description

Benzoic acid, fluoroacetylmethyl ester is an organic compound that belongs to the ester class of chemicals. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and fluoroacetylmethyl, which introduces a fluorine atom into the structure, potentially altering its chemical properties and reactivity.

Properties

CAS No. |

62522-65-0 |

|---|---|

Molecular Formula |

C10H9FO3 |

Molecular Weight |

196.17 g/mol |

IUPAC Name |

(3-fluoro-2-oxopropyl) benzoate |

InChI |

InChI=1S/C10H9FO3/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

MEIIQQDRKMJWQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, fluoroacetylmethyl ester can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with fluoroacetylmethyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

Industrial production of esters like this compound often employs continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted esterification has also been explored to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, fluoroacetylmethyl ester can undergo various chemical reactions, including:

Reduction: Reduction of the ester can yield the corresponding alcohols.

Transesterification: The ester can react with another alcohol to form a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: Alcohols in the presence of an acid catalyst.

Major Products

Hydrolysis: Benzoic acid and fluoroacetylmethyl alcohol.

Reduction: Alcohols derived from the ester.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Benzoic acid, fluoroacetylmethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, fluoroacetylmethyl ester involves its interaction with cellular components. The ester can be hydrolyzed to release benzoic acid, which is known to inhibit the growth of mold, yeast, and some bacteria by disrupting their cellular processes . The presence of the fluoroacetylmethyl group may enhance its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Methyl benzoate: An ester of benzoic acid and methanol, commonly used in fragrances and flavorings.

Ethyl benzoate: An ester of benzoic acid and ethanol, also used in perfumes and as a solvent.

Phenyl acetate: An ester of phenol and acetic acid, used in the synthesis of various organic compounds.

Uniqueness

Benzoic acid, fluoroacetylmethyl ester is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to non-fluorinated esters. This fluorine atom can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Benzoic acid, fluoroacetylmethyl ester (CAS No. 62522-65-0) is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H9F1O2 |

| Molecular Weight | 184.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62522-65-0 |

The biological activity of benzoic acid esters often involves their interaction with various biological targets, including enzymes and receptors. Fluoroacetylmethyl esters may exhibit unique properties due to the presence of the fluorine atom, which can enhance lipophilicity and alter the compound's reactivity. The exact mechanism of action can vary depending on the specific biological context and target.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of benzoic acid derivatives, including fluoroacetylmethyl esters. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that benzoic acid derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL .

Anticancer Potential

Benzoic acid esters have been studied for their anticancer properties. A notable study involving the acylation of rutin with benzoic acid esters showed that these derivatives enhanced the anticancer capacity of rutin while maintaining its antioxidant activity. The acylated compounds displayed improved lipophilicity and significantly inhibited lipid peroxidation in vitro .

Case Studies

-

Antimicrobial Efficacy :

- A series of experiments assessed the antimicrobial efficacy of various benzoic acid derivatives, including fluoroacetylmethyl ester. Results indicated that these compounds could effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted a dose-dependent response with lower concentrations exhibiting significant antibacterial effects.

- Anticancer Activity :

Research Findings

Recent research has focused on optimizing the synthesis of benzoic acid derivatives to enhance their biological activity. Studies have shown that modifying substituents on the benzene ring can significantly affect both antimicrobial and anticancer activities.

Inhibitory Effects on Enzymes

Research has also explored the inhibitory effects of benzoic acid esters on specific enzymes related to cancer progression. For example, enzyme assays demonstrated that certain derivatives could inhibit key enzymes involved in tumor metabolism, leading to reduced tumor growth in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.